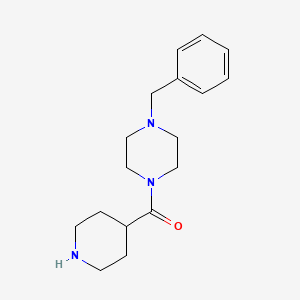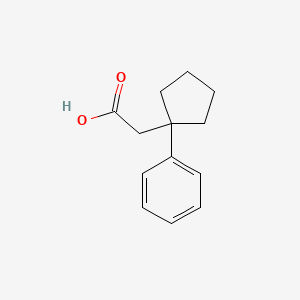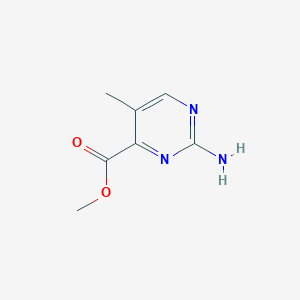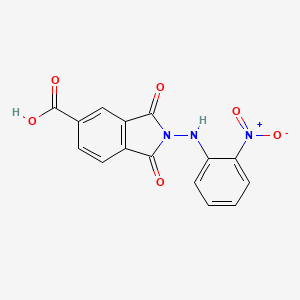
2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid group, a nitro group, and an amine group. These functional groups could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, amine group, and carboxylic acid group would significantly influence its structure .Chemical Reactions Analysis
The nitro group, amine group, and carboxylic acid group in the compound can participate in various chemical reactions. For instance, the nitro group can undergo reduction reactions, the amine group can participate in nucleophilic substitution reactions, and the carboxylic acid group can undergo condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carboxylic acid group could make the compound acidic .Aplicaciones Científicas De Investigación
Material Science and Biochemistry Applications
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid that functions effectively as a β-turn and 310/α-helix inducer in peptides. It serves as a relatively rigid electron spin resonance probe and fluorescence quencher, highlighting its utility in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
Photolithographic Synthesis
The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group is introduced as a photolabile amino protecting group for amino acids, utilized as building blocks in photolithographic solid-phase peptide synthesis. These NPPOC-protected amino acids demonstrate significant utility in the synthesis of peptide arrays, showing an enhanced cleavage rate under UV light (DeLisi, Laursen, & Bhushan, 2003).
Peptide Bond Formation
The 3-nitro-2-pyridinesulfenyl (Npys) group offers a novel approach to the protection and activation of amino and hydroxyl groups for peptide synthesis. This group can be introduced to amino acids efficiently, showcasing its utility in facilitating peptide bond formation through oxidation-reduction condensation methods (Matsueda & Walter, 2009).
Antimicrobial Activity
Derivatives of 4-aminophenylacetic acid, synthesized through condensation with phthalic anhydride, have shown promising antimicrobial activities. These compounds were characterized by various analytical and spectral data, contributing valuable insights into their potential as antimicrobial agents (Bedair et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as nitrobenzenes, are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that nitrophenyl compounds can undergo reactions with amines . This reaction could potentially lead to changes in the target molecules, altering their function.
Biochemical Pathways
It’s known that unnatural amino acids can be incorporated into proteins or peptides by a variety of existing methods . This could potentially affect various biochemical pathways depending on the specific proteins or peptides involved.
Pharmacokinetics
It’s known that the compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that the compound may have certain properties that affect its bioavailability.
Result of Action
Based on the potential interactions with amines , it can be speculated that the compound may cause various changes at the molecular and cellular level.
Action Environment
It’s known that the reaction of nitrophenyl compounds with amines can be influenced by various factors, such as the presence of other chemicals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-nitroanilino)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6/c19-13-9-6-5-8(15(21)22)7-10(9)14(20)17(13)16-11-3-1-2-4-12(11)18(23)24/h1-7,16H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERGPOPIKKDXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


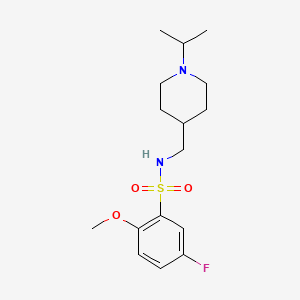
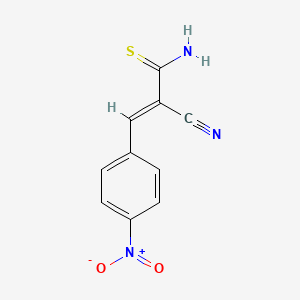
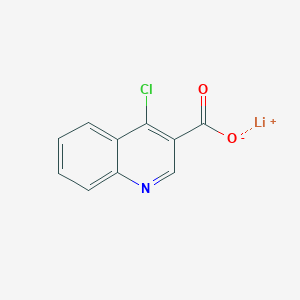

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)

